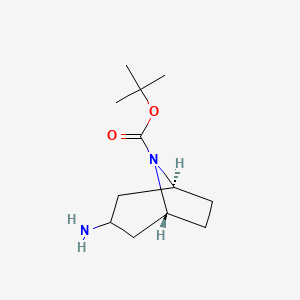

N-Boc-エンド-3-アミノトロパン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-endo-3-aminotropane, also known as N-Boc-endo-3-aminotropane, is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Boc-endo-3-aminotropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-endo-3-aminotropane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

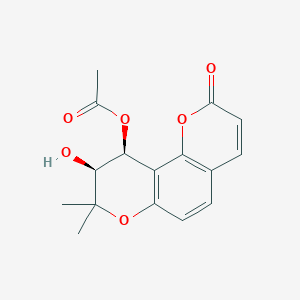

トロパン誘導体CCR5受容体アンタゴニストの合成

N-Boc-エンド-3-アミノトロパン: は、トロパン誘導体CCR5受容体アンタゴニストの合成における試薬として使用されます {svg_1}。これらのアンタゴニストは、ウイルスがヒト細胞に侵入するための重要な経路であるCCR5受容体を阻害することにより、HIVを含むさまざまな疾患の治療に役立つ可能性があるため、重要です。

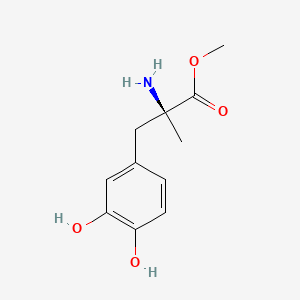

化学合成のためのビルディングブロック

この化合物は、幅広い化学化合物の合成のための汎用性の高い中間体として役立ちます {svg_2}。その構造により、複雑な分子の作成における前駆体となり、これは新薬や新素材の開発に不可欠となる可能性があります。

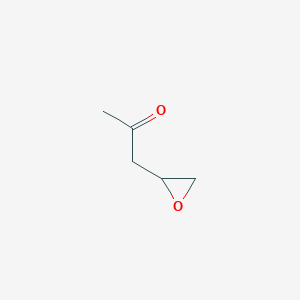

求核置換反応

N-Boc-エンド-3-アミノトロパン: は高い反応性を示し、求核置換反応を起こします {svg_3}。この特性は、多くの薬剤や有機材料の基礎構造であるさまざまなアミンを生成するために、化合物を修飾するために不可欠です。

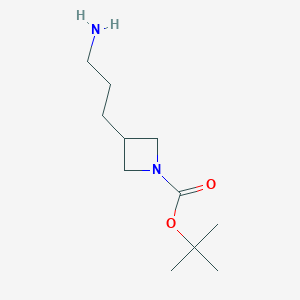

付加反応

置換反応に加えて、この化合物はニトロアルカンとの付加反応を起こしてオキシムを形成することができます {svg_4}。オキシムは、さまざまな医薬品合成において価値があり、他の有機化合物の調製における中間体としても役立ちます。

研究開発ツール

研究試薬として、N-Boc-エンド-3-アミノトロパンは、新しい化学物質の研究開発におけるツールです {svg_5}。R&Dにおけるその使用は、新しい治療薬の探求に役立つ医薬品化学など、さまざまな分野に及びます。

作用機序

Target of Action

N-Boc-endo-3-aminotropane is a versatile intermediate used in the synthesis of diverse chemical compounds . It is primarily used as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . The CCR5 receptor is a protein on the surface of white blood cells involved in the immune system, and it is known to be one of the primary targets of HIV .

Mode of Action

The compound is highly reactive and undergoes many reactions, including nucleophilic substitution and addition reactions . It can be reacted with alkyl halides to form amines, or with nitroalkanes to form oximes . This allows it to interact with its targets and induce changes in their structure and function.

Biochemical Pathways

Given its use in the synthesis of ccr5 receptor antagonists, it can be inferred that it plays a role in the pathways involving these receptors .

Pharmacokinetics

It is known that the compound is sparingly soluble in water , which may affect its bioavailability.

Result of Action

The molecular and cellular effects of N-Boc-endo-3-aminotropane’s action are likely related to its role in the synthesis of CCR5 receptor antagonists . These antagonists block the CCR5 receptor, preventing HIV from entering cells .

Action Environment

The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and the presence of oxygen.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

N-Boc-endo-3-aminotropane plays a significant role in biochemical reactions as a reagent in the synthesis of tropane-derived CCR5 receptor antagonists . It interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution and addition reactions . The compound can react with alkyl halides to form amines or with nitroalkanes to form oximes . These interactions are crucial for the synthesis of diverse chemical compounds and for research purposes.

Cellular Effects

N-Boc-endo-3-aminotropane has been shown to influence various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s reactivity allows it to undergo many reactions, which can lead to changes in cellular behavior and function

Molecular Mechanism

The molecular mechanism of N-Boc-endo-3-aminotropane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s high reactivity enables it to participate in nucleophilic substitution and addition reactions, which are critical for its biochemical activity . These interactions at the molecular level are essential for the compound’s role in the synthesis of tropane-derived CCR5 receptor antagonists and other chemical compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Boc-endo-3-aminotropane can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Its reactivity may lead to degradation over time, affecting its efficacy in biochemical reactions and research applications . Long-term studies in vitro and in vivo are necessary to understand the compound’s temporal effects fully.

Dosage Effects in Animal Models

The effects of N-Boc-endo-3-aminotropane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research and drug development.

Metabolic Pathways

N-Boc-endo-3-aminotropane is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound’s reactivity allows it to participate in nucleophilic substitution and addition reactions, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of N-Boc-endo-3-aminotropane within cells and tissues involve interactions with transporters and binding proteins . The compound’s reactivity and stability influence its localization and accumulation in specific cellular compartments

Subcellular Localization

N-Boc-endo-3-aminotropane’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles

特性

| { "Design of the Synthesis Pathway": "The synthesis of N-Boc-endo-3-aminotropane can be achieved through a multi-step process involving the protection of the amine group, followed by the introduction of the Boc protecting group, and finally the endo-selective amination of the tropane ring.", "Starting Materials": [ "3-tropanol", "Boc2O", "triethylamine", "ammonium chloride", "sodium cyanoborohydride", "acetic acid", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "methanol" ], "Reaction": [ "Protection of the amine group: 3-tropanol is reacted with Boc2O and triethylamine in diethyl ether to form N-Boc-3-tropanol.", "Introduction of the Boc protecting group: N-Boc-3-tropanol is reacted with hydrochloric acid and sodium cyanoborohydride in methanol to form N-Boc-3-aminotropanol.", "Endo-selective amination of the tropane ring: N-Boc-3-aminotropanol is reacted with ammonium chloride and acetic acid in methanol to form N-Boc-endo-3-aminotropane.", "Deprotection of the Boc group: N-Boc-endo-3-aminotropane is reacted with hydrochloric acid and sodium hydroxide in methanol to remove the Boc protecting group and form the final product, endo-3-aminotropane." ] } | |

CAS番号 |

207405-68-3 |

分子式 |

C12H22N2O2 |

分子量 |

226.32 g/mol |

IUPAC名 |

tert-butyl (1S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t9-,10-/m0/s1 |

InChIキー |

NZJKEPNCNBWESN-UWVGGRQHSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1[C@H]2CC[C@H]1CC(C2)N |

SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |

正規SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N |

同義語 |

(3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester; endo-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid 1,1-Dimethylethyl Ester; (3-endo)-3-Amino-8-azabicyclo[3.2.1]octane-8-carboxylic Acid tert-Butyl Ester; end |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)